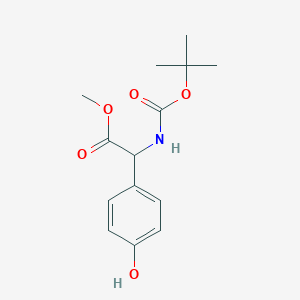

Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate

Description

BenchChem offers high-quality Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(17)19-4)9-5-7-10(16)8-6-9/h5-8,11,16H,1-4H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJGPDQDXKDZTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate

Introduction: The Significance of Non-Proteinogenic Amino Acids in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and biotechnological research, the exploration of non-proteinogenic amino acids (npAAs) has emerged as a pivotal strategy for the development of novel therapeutics. These unique molecular building blocks, which are not among the 20 common amino acids naturally incorporated into proteins, offer a vast and largely untapped chemical space for designing molecules with enhanced efficacy, improved stability, and novel biological activities.[1] Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate, a derivative of 4-hydroxyphenylglycine, represents a key intermediate in the synthesis of more complex molecules, including peptide mimetics and pharmacologically active compounds.

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate. It is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies. The protocols and analyses presented herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.

The Strategic Role of the Boc Protecting Group

The synthesis of complex organic molecules often necessitates a strategic approach to managing the reactivity of various functional groups. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. This selective protection and deprotection allows for precise control over the synthetic pathway, preventing unwanted side reactions and ensuring that chemical transformations occur at the desired locations within the molecule.

The introduction of the Boc group onto the nitrogen atom of 4-hydroxyphenylglycine methyl ester is a critical step. It effectively "masks" the nucleophilicity of the amino group, thereby enabling subsequent chemical modifications at other sites of the molecule without interference. The bulky nature of the Boc group also imparts specific conformational properties that can be advantageous in certain synthetic contexts. The lability of the Boc group to acids like trifluoroacetic acid (TFA) allows for its clean removal, regenerating the free amine for further reactions, such as peptide bond formation.

Synthesis of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate: A Two-Step Approach

The synthesis of the title compound is efficiently achieved through a two-step process commencing with the readily available D-4-hydroxyphenylglycine. The first step involves the esterification of the carboxylic acid moiety, followed by the protection of the amino group with a Boc anhydride.

Step 1: Esterification of D-4-hydroxyphenylglycine

The initial step focuses on the conversion of the carboxylic acid group of D-4-hydroxyphenylglycine into its corresponding methyl ester. This transformation is crucial for enhancing the solubility of the starting material in organic solvents and for activating the carboxyl group for subsequent reactions if needed. A common and effective method for this esterification is the use of trimethylchlorosilane (TMSCl) in methanol.

Experimental Protocol: Synthesis of Methyl 2-amino-2-(4-hydroxyphenyl)acetate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend D-4-hydroxyphenylglycine (1 equivalent) in methanol (5-10 volumes).

-

Reagent Addition: Cool the suspension to 0-10°C using an ice bath. Slowly add trimethylchlorosilane (2 equivalents) dropwise to the stirred suspension.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture and concentrate it under reduced pressure to obtain a solid. Dissolve the solid in water and neutralize the solution to a pH of 8.5-9 with a 10% aqueous solution of sodium carbonate or sodium hydroxide.[2]

-

Purification: Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield Methyl 2-amino-2-(4-hydroxyphenyl)acetate as a white solid.

Step 2: Boc Protection of Methyl 2-amino-2-(4-hydroxyphenyl)acetate

With the methyl ester in hand, the next critical step is the protection of the primary amino group. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for this transformation, typically carried out in the presence of a base.

Experimental Protocol: Synthesis of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate

-

Reaction Setup: Dissolve Methyl 2-amino-2-(4-hydroxyphenyl)acetate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Reagent Addition: Add a base, such as triethylamine (TEA) or sodium bicarbonate (if in an aqueous medium), to the solution. Then, add di-tert-butyl dicarbonate (1.1-1.5 equivalents) portion-wise or as a solution in the reaction solvent.

-

Reaction Progression: Stir the reaction mixture at room temperature overnight. Monitor the reaction for the disappearance of the starting material by TLC.

-

Work-up and Isolation: Once the reaction is complete, if using an organic solvent, wash the reaction mixture with a weak aqueous acid (e.g., 1 M citric acid), water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate as a pure product.

Graphical Representation of the Synthetic Workflow

Caption: Synthetic pathway for Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate.

Comprehensive Characterization of the Final Product

The identity, purity, and structural integrity of the synthesized Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate must be rigorously confirmed through a combination of spectroscopic techniques.

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₁₉NO₅ | PubChem |

| Molecular Weight | 281.30 g/mol | PubChem |

| Appearance | White to off-white solid or colorless oil | Inferred |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are employed to confirm the presence of all expected functional groups and to verify the overall structure of the target compound.

Expected ¹H NMR Spectral Data (500 MHz, CDCl₃, δ in ppm):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to OH) |

| ~6.80 | d, J ≈ 8.5 Hz | 2H | Ar-H (meta to OH) |

| ~5.30 | d, J ≈ 7.0 Hz | 1H | α-H |

| ~5.00 | br s | 1H | NH |

| ~3.75 | s | 3H | -OCH ₃ |

| ~1.45 | s | 9H | -C(CH ₃)₃ |

Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃, δ in ppm):

| Chemical Shift (ppm) | Assignment |

| ~172.0 | C =O (ester) |

| ~155.5 | C =O (Boc) |

| ~155.0 | Ar-C -OH |

| ~128.5 | Ar-C H |

| ~128.0 | Ar-C (quaternary) |

| ~115.5 | Ar-C H |

| ~80.0 | -C (CH₃)₃ |

| ~57.0 | α-C |

| ~52.5 | -OC H₃ |

| ~28.3 | -C(C H₃)₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands (cm⁻¹):

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Phenolic -OH |

| ~3350 | N-H stretch | Amide N-H |

| ~2980 | C-H stretch | Aliphatic C-H |

| ~1740 | C=O stretch | Ester C=O |

| ~1700 | C=O stretch | Carbamate C=O (Boc) |

| 1610, 1515 | C=C stretch | Aromatic C=C |

| ~1250, ~1160 | C-O stretch | Ester and Carbamate C-O |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Expected Mass Spectrometry Data:

-

Electrospray Ionization (ESI-MS): Expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 282.13, and/or the sodium adduct [M+Na]⁺ at m/z 304.11.

Graphical Representation of the Characterization Workflow

Caption: Workflow for the analytical characterization of the synthesized compound.

Conclusion and Future Perspectives

This guide has detailed a robust and reproducible methodology for the synthesis and characterization of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate. The presented two-step synthetic route is efficient and utilizes readily available starting materials. The comprehensive characterization protocol, employing NMR, FTIR, and mass spectrometry, ensures the unambiguous identification and purity assessment of the final product.

As a versatile building block, Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate is poised for application in a variety of synthetic endeavors within the pharmaceutical and materials science industries. Its strategic design, incorporating a protected amino group and a reactive ester, allows for its seamless integration into peptide synthesis, the construction of complex heterocyclic scaffolds, and the development of novel polymers. The continued exploration of such non-proteinogenic amino acid derivatives will undoubtedly fuel innovation and lead to the discovery of new molecules with significant therapeutic potential.

References

-

Fichtner, M., et al. (2017). Biosynthesis of novel non-proteinogenic amino acids. Frontiers in Microbiology. Available at: [Link]

-

Jin, Z. (2017). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

PubChem. (n.d.). Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof.

Sources

An In-Depth Technical Guide to Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate: Properties, Characterization, and Applications

Introduction: A Key Intermediate in Pharmaceutical Synthesis

Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate, a derivative of the non-proteinogenic amino acid 4-hydroxyphenylglycine, is a compound of significant interest in the realms of medicinal chemistry and drug development. Its structure incorporates a crucial tert-butyloxycarbonyl (Boc) protecting group on the amine, rendering it a stable and versatile building block for complex molecular architectures. The strategic presence of the Boc group allows for controlled, sequential reactions, a cornerstone of modern peptide synthesis and the development of novel therapeutics. This guide provides a comprehensive overview of the physical and chemical properties of this important intermediate, outlines detailed protocols for its characterization, and discusses its applications for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The physical and chemical characteristics of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate are fundamental to its handling, storage, and application in synthetic chemistry.

Structural and General Properties

| Property | Value | Source |

| IUPAC Name | methyl (2R)-2-(tert-butoxycarbonylamino)-2-(4-hydroxyphenyl)acetate | [1] |

| Molecular Formula | C₁₄H₁₉NO₅ | [1][2] |

| Molecular Weight | 281.30 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| CAS Number | 141518-55-0 | [2] |

Solubility and Thermal Properties

Computed Physicochemical Data

Computational models provide valuable insights into the behavior of the molecule.

| Descriptor | Value | Source |

| XLogP3 | 2.2 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Polar Surface Area | 84.9 Ų | [1] |

Spectroscopic Characterization

Accurate spectroscopic analysis is paramount for the verification of the identity and purity of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Aromatic Protons: Two doublets are expected in the aromatic region (δ 6.8-7.3 ppm), corresponding to the protons on the para-substituted phenyl ring.

-

α-Proton: A singlet or doublet (depending on the coupling with the N-H proton) for the chiral proton is anticipated around δ 5.2-5.4 ppm.

-

Methyl Ester Protons: A singlet corresponding to the three protons of the methyl ester group is expected around δ 3.7 ppm.

-

Boc Protons: A singlet integrating to nine protons for the tert-butyl group will be prominent around δ 1.4 ppm.

-

N-H Proton: A broad singlet, the chemical shift of which is concentration and solvent-dependent, is expected for the amine proton.

-

O-H Proton: A broad singlet for the phenolic hydroxyl proton, also with a variable chemical shift.

¹³C NMR (Predicted):

-

Carbonyl Carbons: Two signals in the downfield region (δ 170-175 ppm and ~155 ppm) corresponding to the ester and carbamate carbonyls, respectively.

-

Aromatic Carbons: Signals in the aromatic region (δ 115-160 ppm).

-

α-Carbon: A signal for the chiral carbon is expected around δ 55-60 ppm.

-

Methyl Ester Carbon: A signal around δ 52 ppm.

-

Boc Carbons: Signals for the quaternary and methyl carbons of the tert-butyl group are expected around δ 80 ppm and δ 28 ppm, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

-

O-H Stretch (Phenol): A broad band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch (Amine): A moderate band around 3300-3400 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

C=O Stretch (Ester and Carbamate): Strong absorptions around 1740 cm⁻¹ and 1700 cm⁻¹, respectively.

-

C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-O Stretch: Bands in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 282.1, and a sodium adduct [M+Na]⁺ at m/z 304.1.

Chemical Properties and Reactivity

The chemical behavior of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate is largely dictated by the Boc protecting group and the other functional moieties present.

The Role and Reactivity of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for amines. Its primary function is to temporarily block the nucleophilicity and basicity of the amino group, allowing for selective reactions at other sites of the molecule.

-

Stability: The Boc group is stable to a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. This stability makes it orthogonal to other protecting groups like Fmoc (fluorenylmethyloxycarbonyl), which is base-labile.

-

Cleavage (Deprotection): The Boc group is readily removed under acidic conditions. Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), is commonly used for this purpose. The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then decomposes to isobutylene and a proton. Carbon dioxide is also released during this process.

Caption: NMR Sample Preparation Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy of a Solid Sample

Objective: To obtain an infrared spectrum of the solid compound to identify its functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Ensure the ATR crystal is clean and collect a background spectrum.

-

Sample Application: Place a small amount of the solid Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) Sample Preparation

Objective: To prepare a dilute solution of the analyte for molecular weight determination.

Methodology:

-

Stock Solution: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

-

Filtration: If any particulates are visible, filter the final solution through a 0.22 µm syringe filter.

-

Analysis: Introduce the sample into the ESI-MS system.

Conclusion

Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate is a strategically important molecule in synthetic organic and medicinal chemistry. Its well-defined physical and chemical properties, particularly the stability and reactivity of the Boc protecting group, make it an invaluable tool for the construction of complex molecular entities. A thorough understanding of its characteristics and the appropriate analytical techniques for its characterization, as outlined in this guide, is essential for its effective utilization in research and development.

References

-

PubChem. Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate. [Link]

-

Wiley-VCH. Detailed Synthetic Procedures. [Link]

-

PubChem. Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate. [Link]

-

Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]

-

Briti Scientific. Certificate of Analysis - Methyl 2-amino-2-(4-hydroxyphenyl)acetate. [Link]

-

MySkinRecipes. Methyl (2R)-2-[(tert-butoxy)carbonyl]amino-2-(4-hydroxyphenyl)acetate. [Link]

-

SpectraBase. Methyl (4-hydroxyphenyl)acetate - Optional[ATR-IR] - Spectrum. [Link]

-

NIH. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]

-

NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

- Google Patents. Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.

-

MDPI. Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. [Link]

-

Impactfactor. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. [Link]

-

ResearchGate. Tautomerism and H-1 and C-13 NMR assignment of methyl derivatives of 9-hydroxyphenalenone. [Link]

-

NIH. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. [Link]

-

PubChemLite. Methyl 2-(3-amino-4-hydroxyphenyl)acetate (C9H11NO3). [Link]

Sources

- 1. Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate | C14H19NO5 | CID 10934864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate 96.00% | CAS: 141518-55-0 | AChemBlock [achemblock.com]

- 3. (R)-Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphen… [cymitquimica.com]

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate (CAS Number: 143323-49-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate, registered under CAS number 143323-49-3. This compound, a key chiral building block in synthetic organic chemistry, is particularly valuable in the development of novel pharmaceutical agents. This document delves into its structural characteristics, physicochemical parameters, and practical considerations for its use in a laboratory setting. The synthesis and potential applications are also discussed to provide a holistic understanding of its relevance in drug discovery and development.

Introduction and Chemical Identity

Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate is a derivative of the non-proteinogenic amino acid 4-hydroxyphenylglycine. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function and the methyl ester at the carboxylic acid terminus makes it a versatile intermediate for peptide synthesis and the construction of complex molecular architectures.

It is crucial to distinguish this compound from structurally related molecules. Initial database inquiries can sometimes erroneously associate this CAS number with other chemical entities. This guide unequivocally pertains to the N-Boc protected methyl ester of 4-hydroxyphenylglycine.

Molecular Structure and Identifiers

The structural integrity of a molecule is fundamental to its chemical behavior. The stereochemistry at the alpha-carbon is a critical feature of this compound, with both the (R) and (S) enantiomers, as well as the racemic mixture, being subjects of chemical synthesis and application.

Key Identifiers:

-

CAS Number: 143323-49-3

-

Chemical Name: Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate

-

Synonyms: N-Boc-4-hydroxyphenylglycine methyl ester, N-(tert-butoxycarbonyl)-4-hydroxyphenylglycine methyl ester

-

Molecular Formula: C₁₄H₁₉NO₅[1]

-

Molecular Weight: 281.30 g/mol [1]

Caption: 2D representation of Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate.

Physicochemical Properties

The physicochemical properties of this intermediate are critical for its handling, reaction setup, and purification. The following table summarizes key computed and, where available, experimental data.

| Property | Value | Source |

| Molecular Weight | 281.30 g/mol | PubChem[1] |

| XLogP3 | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

| Topological Polar Surface Area | 84.9 Ų | PubChem[2] |

| Physical Form | White to yellow solid | Commercial Suppliers |

| Solubility | Soluble in DMSO | Briti Scientific (for related compound) |

Synthesis and Handling

General Synthetic Approach

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate typically starts from 4-hydroxyphenylglycine. The synthetic strategy involves two primary transformations: N-protection and O-methylation.

Caption: Generalized synthetic workflow.

Experimental Protocol: Esterification of N-Boc-4-hydroxyphenylglycine

A common method for the esterification of the carboxylic acid is reaction with a suitable methylating agent in the presence of a base or under acidic conditions. A general procedure for the synthesis of the unprotected methyl ester involves reacting D-p-hydroxyphenylglycine with methanol and trimethylchlorosilane. Following the reaction, the product is isolated by neutralization and filtration. For the N-Boc protected version, a similar esterification can be employed on N-Boc-4-hydroxyphenylglycine.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of N-Boc-4-hydroxyphenylglycine in an appropriate solvent (e.g., methanol), a suitable esterifying agent is added. This can be as simple as catalytic acid (e.g., H₂SO₄) or using reagents like trimethylsilyldiazomethane for milder conditions.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is typically neutralized. The product is then extracted into an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate.

Handling and Storage

-

Storage: The compound should be stored in a cool, dry place, tightly sealed to prevent degradation.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.

Applications in Research and Development

The primary application of Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.

-

Peptide Synthesis: As a protected amino acid ester, it is a key component in the solid-phase or solution-phase synthesis of peptides containing the 4-hydroxyphenylglycine residue. This non-proteinogenic amino acid is a constituent of some natural products with biological activity.

-

Drug Discovery: The 4-hydroxyphenylglycine scaffold is present in a number of bioactive compounds. This intermediate allows for the systematic modification of the core structure to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

Spectral Data

While a publicly available experimental spectrum for CAS 143323-49-3 is not readily found, predicted ¹H NMR data for a closely related compound, 4-hydroxyphenyl acetate, can provide some insight into the expected regions for the aromatic protons. Experimental ¹H and ¹³C NMR data for other acetophenone derivatives show characteristic shifts for the methyl and aromatic protons and carbons, which can serve as a reference for spectral analysis of the title compound.

Conclusion

Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate (CAS 143323-49-3) is a valuable chiral intermediate with well-defined, albeit primarily computed, physicochemical properties. Its utility in peptide synthesis and as a scaffold in drug discovery underscores its importance for researchers in the chemical and pharmaceutical sciences. While experimental data on some of its physical properties remain to be fully documented in publicly accessible literature, this guide provides a comprehensive summary of the currently available information, offering a solid foundation for its safe and effective use in research and development.

References

-

PubChem. N-Boc-p-hydroxyphenylglycine methyl ester. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. Methyl (2R)-2-[(tert-butoxy)carbonyl]amino-2-(4-hydroxyphenyl)acetate. [Link]

-

PubChem. Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate. National Center for Biotechnology Information. [Link]

-

Briti Scientific. Certificate of Analysis - Methyl 2-amino-2-(4-hydroxyphenyl)acetate. [Link]

-

Chemdad. D-4-Hydroxyphenylglycine Methyl ester hydrochloride Chemical Properties. [Link]

-

PubChem. Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate. National Center for Biotechnology Information. [Link]

- Google Patents.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0060390). [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

Sources

Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate structural analysis.

An In-Depth Technical Guide to the Structural Analysis of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate

Abstract

Methyl 2-(tert-butoxycarbonylamino)-2-(4-hydroxyphenyl)acetate, a derivative of the amino acid L-tyrosine, is a pivotal building block in modern peptide synthesis and pharmaceutical research.[1] Its precise chemical structure, stereochemistry, and purity are paramount to the successful synthesis of complex target molecules. This guide provides a comprehensive, multi-technique approach to the structural elucidation and quality control of this compound. Authored from the perspective of a senior application scientist, it moves beyond mere procedural descriptions to explain the underlying scientific principles and rationale behind each analytical choice. We will delve into the integrated use of chromatography, mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to build an unassailable structural confirmation.

Foundational Analysis: Purity Assessment

Before any structural characterization, establishing the purity of the analyte is a non-negotiable prerequisite. Spectroscopic techniques rely on the analysis of a homogenous sample; impurities can introduce extraneous signals that confound data interpretation.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the industry standard for assessing the purity of protected amino acids.[] The nonpolar nature of the Boc group and the aromatic side chain makes it well-suited for separation on C18 columns.

Experimental Protocol: HPLC Purity Analysis

-

System Preparation : Utilize a standard HPLC system equipped with a UV detector (254 nm and 280 nm).

-

Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase :

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Solvent B: 0.1% TFA in Acetonitrile.

-

-

Gradient : A typical gradient would be 5% to 95% Solvent B over 20-30 minutes.

-

Flow Rate : 1.0 mL/min.

-

Sample Preparation : Dissolve a small amount of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Injection : Inject 10-20 µL of the sample.

-

Analysis : The purity is determined by the area percentage of the main peak in the chromatogram. A purity level of >99.0% is often desired for synthetic applications.

Causality : The acidic TFA sharpens peaks by ion-pairing with any free amines and suppresses silanol interactions on the column. The gradient elution ensures that both the starting material and any potential impurities with different polarities are effectively separated and eluted.

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound, confirming its elemental composition, and its fragmentation pattern, which acts as a structural fingerprint. Electrospray ionization (ESI) is the preferred soft ionization technique for this type of molecule.[3]

Data Interpretation :

-

Molecular Ion Peak : For Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate (C₁₅H₂₁NO₅), the expected monoisotopic mass is 295.14 g/mol .[4] In positive ion mode ESI-MS, one would expect to see the protonated molecule [M+H]⁺ at m/z 296.15 and potentially adducts like the sodium adduct [M+Na]⁺ at m/z 318.13.

-

Fragmentation Pattern : The Boc group is notoriously labile in the mass spectrometer.[5] Its fragmentation provides strong evidence for its presence. The most common fragmentation pathways involve the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[3][6]

Table 1: Expected MS Fragmentation

| m/z (Positive Mode) | Identity | Description |

| 296.15 | [M+H]⁺ | Protonated molecular ion |

| 240.09 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the Boc group[6] |

| 196.08 | [M+H - Boc]⁺ | Loss of the entire Boc group (C₅H₉O₂) (100 Da) |

| 138.07 | [C₈H₁₀O₂]⁺ | Fragment corresponding to the 4-hydroxyphenylacetyl moiety |

Diagram 1: Key MS Fragmentation Pathways

Caption: Primary fragmentation of the protonated molecule in ESI-MS.

Functional Group Identification: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups within the molecule. The vibrations of specific bonds absorb infrared radiation at characteristic frequencies.

Data Interpretation :

The IR spectrum provides a clear signature of the molecule's architecture. The presence of the Boc group, the ester, the secondary amide, and the phenol are all confirmed by characteristic absorption bands.[7]

Table 2: Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Phenolic hydroxyl |

| ~3300 | N-H stretch | Boc-protected amine (amide) |

| ~1740 | C=O stretch | Methyl ester |

| ~1690 | C=O stretch | Boc carbamate[7] |

| ~1520 | N-H bend | Amide II band[7] |

| 1600-1450 | C=C stretch | Aromatic ring |

| ~1250 & ~1160 | C-O stretch | Ester and Carbamate |

Causality : The two distinct carbonyl (C=O) stretches are a critical diagnostic feature. The ester carbonyl typically appears at a higher frequency than the carbamate carbonyl due to differences in electronic resonance. The broadness of the O-H stretch is indicative of hydrogen bonding.

Definitive Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), we can piece together the molecular framework with high confidence.

¹H NMR Spectroscopy

Data Interpretation :

The ¹H NMR spectrum provides a wealth of information through chemical shift, integration (proton count), and multiplicity (splitting pattern). The spectrum is highly predictable for this structure.[8][9]

Table 3: Predicted ¹H NMR Assignments (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.00 | Doublet | 2H | Ar-H (ortho to OH) | Deshielded by the aromatic ring current. |

| ~6.75 | Doublet | 2H | Ar-H (meta to OH) | Shielded relative to ortho protons.[9] |

| ~6.10 | Singlet (broad) | 1H | Ar-OH | Phenolic proton, often broad and exchangeable. |

| ~5.05 | Doublet | 1H | NH | Coupled to the α-proton. |

| ~4.50 | Multiplet | 1H | α-CH | Coupled to both the NH and β-CH₂ protons. |

| ~3.70 | Singlet | 3H | -OCH ₃ | Protons of the methyl ester. |

| ~3.00 | Multiplet | 2H | β-CH ₂ | Diastereotopic protons adjacent to the chiral center. |

| ~1.40 | Singlet | 9H | -C(CH ₃)₃ | Equivalent protons of the tert-butyl group.[9] |

¹³C NMR Spectroscopy

Data Interpretation :

The ¹³C NMR spectrum reveals all unique carbon environments in the molecule.

Table 4: Predicted ¹³C NMR Assignments (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~173.0 | C =O (Ester) | Typical chemical shift for an ester carbonyl.[9] |

| ~155.5 | C =O (Boc) | Typical chemical shift for a carbamate carbonyl.[9] |

| ~155.0 | Ar-C -OH | Aromatic carbon attached to the hydroxyl group. |

| ~130.5 | Ar-C H (ortho) | Aromatic methine carbons. |

| ~128.0 | Ar-C (ipso) | Aromatic carbon attached to the side chain. |

| ~115.5 | Ar-C H (meta) | Aromatic methine carbons. |

| ~80.0 | -C (CH₃)₃ | Quaternary carbon of the Boc group. |

| ~56.0 | α-C H | Alpha-carbon of the amino acid backbone. |

| ~52.5 | -OC H₃ | Methyl carbon of the ester. |

| ~37.0 | β-C H₂ | Beta-carbon of the side chain. |

| ~28.5 | -C(C H₃)₃ | Methyl carbons of the Boc group.[10] |

Diagram 2: Integrated Spectroscopic Analysis Workflow

Caption: A logical workflow for the complete structural analysis.

Conclusion: A Self-Validating System

The structural analysis of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate is a case study in methodical, evidence-based chemical science. No single technique provides the complete picture. Instead, each experiment serves to validate the others. HPLC confirms the sample's integrity for analysis. Mass spectrometry provides the molecular formula and key fragmentation clues. IR spectroscopy confirms the presence of all essential functional groups. Finally, NMR spectroscopy meticulously maps the atomic connectivity, providing unambiguous proof of structure. By integrating these techniques, researchers can proceed with confidence, knowing their starting material is precisely defined and of the highest quality, thereby ensuring the integrity and reproducibility of their subsequent scientific endeavors.

References

-

Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-52. Available from: [Link]

-

PubChem. Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate. Available from: [Link]

-

Ramesh, V., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(11), 1310-21. Available from: [Link]

-

Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Available from: [Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Available from: [Link]

-

ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. Available from: [Link]

-

Reddit. I knew about the MS fragmentation pattern with Boc protected amines.... Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158). Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0060390). Available from: [Link]

-

PubChem. Boc-Tyr-OMe. Available from: [Link]

-

PubChem. Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate. Available from: [Link]

-

Ruifu Chemical. Boc-Tyr-OMe CAS 4326-36-7 N-Boc-L-Tyrosine Methyl Ester Purity >99.0% (HPLC) Factory. Available from: [Link]

-

Physical Chemistry Chemical Physics. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Available from: [Link]

Sources

- 1. apexbt.com [apexbt.com]

- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boc-Tyr-OMe | C15H21NO5 | CID 7019130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Boc-L-Tyrosine methyl ester(4326-36-7) 1H NMR spectrum [chemicalbook.com]

- 9. Boc-Tyr-OMe | 4326-36-7 | Benchchem [benchchem.com]

- 10. rsc.org [rsc.org]

A Technical Guide to the Spectroscopic Characterization of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate

The structural integrity of intermediates like Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate is paramount in multi-step syntheses. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the correct molecular structure and ensuring the absence of impurities. This guide will delve into the anticipated spectral features for each of these techniques, providing a detailed rationale for the expected signals and fragmentation patterns.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate comprises several key functional groups that will give rise to characteristic spectroscopic signals.

Caption: Molecular Structure Highlighting Key Functional Groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will show distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electron density around the proton, which is in turn affected by neighboring functional groups.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 9.5 - 10.0 | Broad Singlet | 1H | Ar-OH |

| ~ 7.1 - 7.3 | Doublet | 2H | Ar-H (ortho to -CH) |

| ~ 6.7 - 6.9 | Doublet | 2H | Ar-H (ortho to -OH) |

| ~ 5.2 - 5.4 | Doublet | 1H | NH |

| ~ 5.1 - 5.3 | Doublet | 1H | α-CH |

| ~ 3.7 | Singlet | 3H | -O-CH₃ |

| ~ 1.4 | Singlet | 9H | -C(CH₃ )₃ |

Expertise & Experience: The broad singlet for the phenolic proton is characteristic and its chemical shift can be highly dependent on the solvent and concentration. The doublet multiplicity for the aromatic protons arises from coupling to their ortho neighbors on the para-substituted ring. The α-proton and the amide proton are expected to be doublets due to mutual coupling. The nine protons of the tert-butyl group are chemically equivalent and thus appear as a sharp singlet, a hallmark of the Boc protecting group.[1]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~ 172 | C =O (Ester) |

| ~ 156 | C =O (Boc) |

| ~ 155 | Ar-C -OH |

| ~ 128 | Ar-C H (ortho to -CH) |

| ~ 127 | Ar-C (ipso to -CH) |

| ~ 115 | Ar-C H (ortho to -OH) |

| ~ 80 | -C (CH₃)₃ |

| ~ 57 | α-C H |

| ~ 52 | -O-C H₃ |

| ~ 28 | -C(C H₃)₃ |

Trustworthiness: The chemical shifts of the carbonyl carbons of the ester and the Boc group are expected in the downfield region. The quaternary carbon of the tert-butyl group is also a key diagnostic signal for the presence of the Boc group. The chemical shifts of the aromatic carbons are influenced by the electron-donating hydroxyl group and the electron-withdrawing amino acid substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3400 (broad) | O-H Stretch | Phenol |

| ~ 3300 | N-H Stretch | Amide |

| ~ 2980 | C-H Stretch | Aliphatic (sp³) |

| ~ 1740 | C=O Stretch | Ester |

| ~ 1710 | C=O Stretch | Carbamate (Boc) |

| ~ 1610, 1515 | C=C Stretch | Aromatic Ring |

| ~ 1250, 1160 | C-O Stretch | Ester and Carbamate |

Authoritative Grounding: The broadness of the O-H stretching band is due to hydrogen bonding. The two distinct carbonyl stretching frequencies for the ester and the carbamate are crucial for confirming the presence of both functional groups. The exact positions of these bands can be influenced by the molecular environment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For a molecule of this size, electrospray ionization (ESI) is a common and gentle ionization technique.

Predicted Molecular Ions

| Ion | Predicted m/z |

| [M+H]⁺ | 282.1 |

| [M+Na]⁺ | 304.1 |

| [M-H]⁻ | 280.1 |

Molecular Formula: C₁₄H₁₉NO₅ Exact Mass: 281.13

Predicted Fragmentation Pattern

The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. The Boc group is known to undergo characteristic fragmentation.

References

A Technical Guide to the IUPAC Nomenclature of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate

Abstract

This technical guide provides a comprehensive analysis of the systematic nomenclature for the compound commonly known as Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate. Designed for researchers, scientists, and professionals in drug development, this document deconstructs the molecule's structure to apply the formal rules set by the International Union of Pure and Applied Chemistry (IUPAC). We will explore the principles of functional group priority, parent chain selection, and substituent naming that collectively determine its unambiguous systematic name. This guide serves not only to identify the correct name but also to elucidate the logical framework behind the nomenclature, enhancing the reader's ability to name similarly complex, multifunctional molecules encountered in organic and medicinal chemistry.

Introduction: The Molecule in Context

The subject of this guide, Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate, is a non-proteinogenic α-amino acid derivative. Its core structure is based on 4-hydroxyphenylglycine, an amino acid notable for its presence in the vancomycin class of antibiotics[1]. In this synthetic derivative, two key modifications are present:

-

N-Terminal Protection: The α-amino group is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used, acid-labile protecting group in peptide synthesis and organic chemistry, preventing the amine from acting as a nucleophile in undesired side reactions[2][3][4].

-

C-Terminal Esterification: The carboxylic acid is converted to a methyl ester. This modification neutralizes the charge of the carboxylate and increases the molecule's hydrophobicity, which can be crucial for purification or subsequent reaction steps[5].

Given its trifunctional nature—possessing an ester, a carbamate (from the Boc-protected amine), and a phenol—a systematic approach is essential for its formal naming. This guide will provide that systematic process.

Foundational Principles of IUPAC Nomenclature

The IUPAC system provides a standardized set of rules to ensure that any given chemical structure has only one formal name. For a multifunctional compound like the one , the process hinges on a key principle: functional group priority [6][7]. The functional group with the highest priority dictates the suffix of the parent name, while all other groups are treated as prefixes[8][9].

Hierarchy of Principal Functional Groups

A simplified hierarchy of common functional groups, in decreasing order of priority, is essential for this analysis.

| Priority | Functional Group Class | Formula | Suffix (if Principal) | Prefix (if Substituent) |

| 1 | Carboxylic Acids | -COOH | -oic acid | carboxy- |

| 2 | Esters | -COOR | -oate | alkoxycarbonyl- |

| 3 | Amides | -CONH₂ | -amide | carbamoyl- |

| 4 | Aldehydes | -CHO | -al | oxo- or formyl- |

| 5 | Ketones | >C=O | -one | oxo- |

| 6 | Alcohols (Phenols) | -OH | -ol | hydroxy- |

| 7 | Amines | -NH₂ | -amine | amino- |

This table summarizes the relative priorities that govern the naming of the target molecule. A more extensive list is maintained by IUPAC.[6][9]

The logical workflow for applying these principles is visualized below.

Caption: A generalized workflow for systematic IUPAC naming.

Step-by-Step Name Derivation

We will now apply the systematic workflow to determine the IUPAC name for the target molecule.

Step 1: Identify All Functional Groups

First, we dissect the molecule to identify all present functional groups.

Caption: Functional group identification in the target molecule.

The molecule contains:

-

An ester (methyl ester)

-

A carbamate linkage, which includes an N-substituted amine functionality.

-

A hydroxyl group attached to a benzene ring (a phenol).

Step 2: Determine the Principal Functional Group

Consulting the priority table (Section 2.1), the ester functional group outranks both the alcohol (phenol) and the amine functionality within the carbamate[8][9].

Step 3: Identify the Parent Structure

Esters are named based on the carboxylic acid and the alcohol from which they are derived[7][10].

-

The alcohol part is the group attached to the single-bonded oxygen. In this case, it is a methyl group. This will be the first word in the name.

-

The acid part forms the base of the name. The longest carbon chain containing the ester's carbonyl group has two carbons. This makes it a derivative of acetic acid. Therefore, the parent name is acetate .

Step 4: Identify and Name the Substituents

The parent "acetate" chain is numbered starting from the carbonyl carbon as C1, making the α-carbon C2.

Caption: Identification of the parent chain and its substituents.

Two distinct groups are attached to the C2 position:

-

4-hydroxyphenyl group: A phenyl ring substituted at the para (position 4) with a hydroxyl group. As a substituent, the hydroxyl group is named with the prefix "hydroxy-"[6].

-

Boc-amino group: This is an amino group (-NH-) substituted with a tert-butoxycarbonyl group. The systematic name for the Boc group is (tert-butoxy)carbonyl [11]. Therefore, the full substituent name is {[(tert-butoxy)carbonyl]amino} . Brackets are used to clarify the complex substituent structure.

Step 5: Assemble the Final IUPAC Name

The final name is assembled by following these rules:

-

Start with the name of the ester's alkyl group: Methyl .

-

List the substituents on the parent chain in alphabetical order.

-

{[(tert-butoxy)carbonyl]amino} comes before (4-hydroxyphenyl) .

-

-

Assign the locant (position number) to each substituent. Both are at position 2.

-

Attach the parent name: acetate .

Combining these parts yields the full systematic name. Note that stereochemistry (R or S) would be included at the beginning if specified, for example, as (2R)- or (2S)-[11][12]. Without this information, the stereochemistry is omitted.

Final IUPAC Name: Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate [11][12]

A more systematically pure, albeit less common, name for the Boc group is (2-methylpropan-2-yl)oxycarbonyl. This would lead to the name: Methyl 2-(4-hydroxyphenyl)-2-{[(2-methylpropan-2-yl)oxycarbonyl]amino}acetate [11][13]. However, the use of "tert-butoxycarbonyl" is widely accepted by IUPAC.

Conclusion

The systematic application of IUPAC nomenclature rules allows for the unambiguous naming of complex molecules critical to pharmaceutical and chemical research. By prioritizing the ester functional group, identifying the acetate parent chain, and systematically naming the substituents at the C2 position, we arrive at the formal IUPAC name: Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate . This methodical approach ensures clarity and precision in scientific communication, forming a cornerstone of chemical literacy for all development professionals.

References

-

MedLife Mastery. (n.d.). Priority Ordering of Functional Groups in Organic Chemistry Nomenclature. Retrieved from [Link]

-

Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, June 30). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Retrieved from [Link]

-

IIT NEET JEE Chemistry. (2025, August 25). IUPAC Nomenclature Functional Group Priority Order. Retrieved from [Link]

-

eGPAT. (2017, August 8). Priority order of functional groups in IUPAC nomenclature. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10934864, Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

IUPAC. (n.d.). Nomenclature and Symbolism for Amino Acids and Peptides (3AA-6 to 3AA-10). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22135011, N-Boc-p-hydroxyphenylglycine methyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11300124, (S)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4459028, Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

-

IUPAC. (1984). Nomenclature and Symbolism for Amino Acids and Peptides. Pure and Applied Chemistry, 56(5), 595-624. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, November 29). Naming Esters - IUPAC Nomenclature. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 4). Nomenclature of Amino acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129850949, 4-Hydroxy-d-(-)-phenylglycine methyl ester. Retrieved from [Link]

-

Human Metabolome Database. (2021, September 10). Showing metabocard for 4-Hydroxyphenylglycine (HMDB0244973). Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Hydroxyphenylglycine. Retrieved from [Link]

Sources

- 1. 4-Hydroxyphenylglycine - Wikipedia [en.wikipedia.org]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 5. 3AA-6 to 3AA-10 [iupac.qmul.ac.uk]

- 6. medlifemastery.com [medlifemastery.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate | C14H19NO5 | CID 10934864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate 96.00% | CAS: 141518-55-0 | AChemBlock [achemblock.com]

- 13. (S)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid | C13H17NO5 | CID 11300124 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Cornerstone: A Technical Guide to the Applications of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate in Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern drug discovery and development, certain molecular entities distinguish themselves not as therapeutic agents in their own right, but as indispensable building blocks for a multitude of bioactive compounds. Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate, a non-proteinogenic α-amino acid derivative, represents one such cornerstone. This technical guide offers an in-depth exploration of its synthesis, properties, and, most importantly, its diverse and critical applications in medicinal chemistry.

Protected at the amine with a tert-butyloxycarbonyl (Boc) group, this chiral molecule provides a stable yet readily cleavable handle, essential for multi-step synthetic campaigns. Its core structure, featuring a 4-hydroxyphenylglycine moiety, is a privileged scaffold found in both blockbuster natural product antibiotics and novel synthetic molecules targeting complex diseases. This guide will illuminate the causality behind its utility, from the enzymatic synthesis of life-saving antibiotics to the rational design of next-generation therapeutics for neurological disorders and oncology.

| Compound Property | Value | Source |

| IUPAC Name | methyl (2R)-2-(tert-butoxycarbonylamino)-2-(4-hydroxyphenyl)acetate | PubChem[1] |

| Molecular Formula | C14H19NO5 | PubChem[1] |

| Molecular Weight | 281.30 g/mol | PubChem[1] |

| Appearance | White to off-white microcrystalline powder | NINGBO INNO PHARMCHEM CO.,LTD.[2] |

| Key Structural Features | Boc-protected amine, chiral center, 4-hydroxyphenyl group, methyl ester | - |

Pillar of Antibiotic Development: The Synthesis of β-Lactams

The most established and commercially significant application of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate is as a key intermediate in the production of semi-synthetic β-lactam antibiotics.[3] The D-4-hydroxyphenylglycine side chain it provides is critical to the antibacterial spectrum and efficacy of widely prescribed drugs like amoxicillin and cephalexin.[2][3]

Enzymatic Synthesis of Amoxicillin

The industry has increasingly shifted from purely chemical synthesis routes to more environmentally benign enzymatic processes. In this "green chemistry" approach, the deprotected form of the title compound, D-p-hydroxyphenylglycine methyl ester (HPGM), is coupled with the β-lactam core, 6-aminopenicillanic acid (6-APA), under the catalysis of Penicillin G Acylase (PGA).[4][5]

The enzymatic route offers high stereoselectivity and avoids the use of harsh chlorinated solvents and low temperatures characteristic of traditional chemical methods.[4] The reaction is a kinetically controlled process where the enzyme facilitates the acylation of 6-APA by HPGM. However, the enzyme also catalyzes the hydrolysis of both the HPGM ester and the newly formed amoxicillin, making process optimization crucial.[6][7] Studies have shown that factors like pH, temperature, and the molar ratio of substrates are critical for maximizing the yield, which can reach up to 50% under optimized conditions.[1][4]

Experimental Protocol: Enzymatic Synthesis of Amoxicillin

-

Reaction Setup: A buffered aqueous solution is prepared, and the pH is adjusted (e.g., to 6.3).[4]

-

Substrate Addition: 6-aminopenicillanic acid (6-APA) and D-p-hydroxyphenylglycine methyl ester (HPGM) are added to the solution. A common molar ratio is 1:2 or 1:3 (6-APA:HPGM) to favor the synthesis reaction over hydrolysis.[4]

-

Enzyme Introduction: Immobilized Penicillin G Acylase (PGA) is introduced to the stirred reaction vessel. Immobilization on supports like glyoxyl-agarose prevents enzyme aggregation and allows for easier recovery and reuse.[6][8]

-

Reaction Monitoring: The reaction is maintained at a controlled temperature (e.g., 35°C) for several hours (e.g., 480 minutes).[1][4] The pH is kept constant via titration.

-

Product Isolation: The progress of amoxicillin formation is monitored by HPLC. Upon completion, the enzyme is filtered off, and the amoxicillin is precipitated from the solution by adjusting the pH, then isolated and purified.

Caption: Enzymatic synthesis of amoxicillin workflow.

Modulating the Brain: A Scaffold for GPR88 Agonists

Beyond its classical role in antibiotics, the 4-hydroxyphenylglycine framework is at the forefront of neuroscience drug discovery. Derivatives of this scaffold have been identified as potent agonists for the orphan G protein-coupled receptor 88 (GPR88).[9] GPR88 is highly expressed in the striatum and is implicated in various basal ganglia-associated disorders, making it a compelling therapeutic target for psychiatric and neurodegenerative conditions.[9][10]

The synthesis of these novel modulators begins with Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate or a related precursor. The Boc-protected core allows for selective modification of other parts of the molecule. A typical synthetic strategy involves:

-

O-alkylation: The phenolic hydroxyl group is alkylated, often under Mitsunobu conditions, to introduce diverse side chains that can probe the receptor's binding pocket.[11][12]

-

Functional Group Interconversion: The methyl ester is often reduced to an alcohol or converted to an amide to explore structure-activity relationships (SAR).[9]

-

Amide Coupling: After deprotection of the Boc group, the resulting free amine is coupled with various carboxylic acids to build out the final molecule.[12]

These systematic modifications have led to the discovery of potent GPR88 agonists with improved pharmacological profiles compared to initial hit compounds.[11][13]

Sources

- 1. Enzymatic Synthesis of Amoxicillin with Immobilized Penicillin G Acylase [scientiairanica.sharif.edu]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. sid.ir [sid.ir]

- 5. CN114105795B - Synthesis method of amoxicillin production intermediate - Google Patents [patents.google.com]

- 6. Inhibitory effects in the side reactions occurring during the enzymic synthesis of amoxicillin: p-hydroxyphenylglycine methyl ester and amoxicillin hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Item - Simulation of Enzymatic Production of Amoxicillin - Toronto Metropolitan University - Figshare [rshare.library.torontomu.ca]

- 9. Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Design, Synthesis, and Structure-Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Boc Protected Amino Acid Derivatives: Cornerstone of Modern Peptide Synthesis and Drug Discovery

Authored by: Gemini, Senior Application Scientist

Introduction

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and biotechnological research, the strategic manipulation of reactive functional groups is paramount. The amine group, with its inherent nucleophilicity and basicity, often requires temporary masking to prevent unwanted side reactions and guide a synthetic sequence toward its desired target.[1] Among the vast arsenal of amine-protecting groups developed over the decades, the tert-butyloxycarbonyl (Boc) group has emerged as a pillar of modern chemistry.[2] Introduced in 1957, its unique combination of stability and controlled, acid-catalyzed lability revolutionized peptide synthesis and remains indispensable in the construction of complex molecules.[3]

This technical guide offers researchers, scientists, and drug development professionals a comprehensive exploration of N-Boc protected amino acid derivatives. Moving beyond simple procedural descriptions, we will delve into the causality behind experimental choices, provide validated protocols, and illustrate the logical frameworks that govern the application of these critical reagents. From the fundamental principles of protection and deprotection to their central role in Solid-Phase Peptide Synthesis (SPPS) and the creation of novel therapeutics, this document serves as an authoritative resource for harnessing the full potential of Boc chemistry.

The Chemistry of the Boc Group: A Tale of Stability and Selective Lability

The widespread utility of the Boc group stems from a finely tuned balance of properties. It is robust enough to withstand a wide range of synthetic conditions yet can be removed with surgical precision when required.[2][4]

Core Chemical Properties

The Boc group is a carbamate ester that effectively "tames" the reactivity of the α-amino group.[2] This is achieved by delocalizing the nitrogen's lone pair of electrons into the adjacent carbonyl group, reducing both its nucleophilicity and basicity.

Its key features include:

-

Acid Lability: The Boc group is designed for cleavage under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[2][5] This selective removal is the cornerstone of its application in stepwise synthesis.

-

Stability to Base and Nucleophiles: N-Boc protected amino acids are exceptionally stable in the presence of bases and a wide array of nucleophilic reagents.[6][7]

-

Orthogonality to Other Protecting Groups: Crucially, the Boc group is stable under conditions used to remove other common protecting groups. For example, it is resistant to the basic conditions (e.g., piperidine) used to cleave the Fmoc group and the catalytic hydrogenation used to remove the Cbz (benzyloxycarbonyl) group.[2][6] This orthogonality allows for complex synthetic strategies where different protecting groups must be removed sequentially without affecting others.[8][9][10]

The Mechanism of N-Boc Protection

The most prevalent method for installing the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate (Boc₂O) , often called Boc anhydride, under basic conditions.[5][6][11]

The Causality Behind the Choice of Reagents:

-

Boc₂O: This reagent is a highly effective electrophile. The two carbonyl groups are activated by the electron-withdrawing carbonate linkage, making them susceptible to nucleophilic attack.

-

Base (e.g., NaOH, TEA): The amine of an amino acid is a good nucleophile, but its reactivity is significantly enhanced by deprotonation. A base is used to generate the more potent amino anion, which rapidly attacks the Boc anhydride.[5]

-

Solvent: A mixed solvent system, such as dioxane/water or THF/water, is often employed to dissolve both the polar amino acid and the nonpolar Boc anhydride.[5][11]

The reaction proceeds via a nucleophilic acyl substitution pathway. The amine attacks a carbonyl carbon of Boc₂O, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butanol.[12][13]

Caption: A simplified workflow of the N-Boc protection reaction.

The Mechanism of N-Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction. The key to this process is the formation of the highly stable tert-butyl carbocation .[1]

The Causality Behind the Reaction:

-

Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA. This makes the carbonyl carbon more electrophilic and weakens the adjacent bonds.[1][5][13]

-

Cleavage: The tert-butyl-oxygen bond cleaves, releasing the resonance-stabilized tert-butyl cation. This is the rate-determining step and is energetically favorable due to the stability of the tertiary carbocation.[1]

-

Decarboxylation: This cleavage results in an unstable carbamic acid intermediate, which spontaneously decomposes by losing carbon dioxide (CO₂) to yield the free, protonated amine.[1][5] The evolution of CO₂ gas is a thermodynamic driving force for the reaction and is a visual indicator that the deprotection is proceeding.[1]

Caption: The acid-catalyzed mechanism for Boc group removal.

Synthesis and Characterization of N-Boc Amino Acids

The reliable synthesis and rigorous characterization of N-Boc amino acids are foundational to their successful application. Purity and structural integrity at this stage prevent the accumulation of difficult-to-remove impurities in subsequent synthetic steps.

A Self-Validating Protocol for N-Boc Protection of L-Alanine

This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Materials:

-

L-Alanine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

Sodium Hydroxide (NaOH) (2.0 equiv)

-

Dioxane and Deionized Water

-

Ethyl Acetate

-

1N Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Dissolution (Rationale): Dissolve L-Alanine in a 1:1 mixture of dioxane and water containing NaOH.[5] The aqueous NaOH deprotonates the amino group to increase its nucleophilicity, while the dioxane co-solvent ensures the nonpolar Boc₂O remains in solution.

-

Reaction Setup (Rationale): Cool the solution to 0°C in an ice bath. This helps to control the exothermicity of the reaction and minimize potential side reactions.

-

Addition of Boc₂O (Rationale): Add Boc₂O (1.1 equivalents) portion-wise while stirring vigorously. Using a slight excess of the protecting agent ensures the reaction goes to completion.

-

Reaction Progression (Rationale): Allow the mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, acidifying it, and spotting against a standard of the starting amino acid (visualized with ninhydrin stain). The disappearance of the starting material indicates completion.

-

Workup - Quenching and Solvent Removal (Rationale): Concentrate the mixture under reduced pressure to remove the dioxane. This prepares the mixture for the aqueous workup.

-

Workup - Extraction (Rationale): Wash the remaining aqueous layer with a nonpolar solvent like ethyl acetate or hexanes. This removes any unreacted Boc₂O and the t-BuOH byproduct. The desired product, being a salt at this high pH, remains in the aqueous layer.

-

Workup - Acidification and Isolation (Rationale): Cool the aqueous layer again to 0°C and carefully acidify to pH 2-3 with 1N HCl.[5] Protonation of the carboxylate makes the product neutral and thus extractable into an organic solvent. Perform this step cold to prevent premature acid-catalyzed deprotection of the newly formed Boc group.

-

Final Extraction and Drying (Rationale): Extract the product into ethyl acetate (3x). The multiple extractions ensure complete recovery. Combine the organic layers, wash with brine to remove residual water and salts, and dry over an anhydrous drying agent like MgSO₄.

-

Product Recovery (Rationale): Filter off the drying agent and evaporate the solvent under reduced pressure to yield the N-Boc-L-Alanine, which is typically a white crystalline solid.[2]

Comparative Data on Boc Protection Reagents

While Boc₂O is the most common reagent, other methods exist. The choice can be dictated by substrate, scale, and desired conditions.

| Substrate | Reagent/Catalyst | Solvent | Time | Yield (%) | Reference(s) |

| Aniline | (Boc)₂O | None | 30 min | 95 | [4] |

| Aniline | (Boc)₂O / Amberlite-IR 120 | None | <1 min | 99 | [4] |

| Benzylamine | (Boc)₂O | Water/Acetone | 8 min | 98 | [4] |

| Pyrrolidine | (Boc)₂O / TEA | DCM | 1 h | 100 | [4] |

Analytical Characterization: A Quality Control Imperative

Unambiguous characterization is critical to confirm the identity and purity of the synthesized N-Boc amino acid.[14]

-

NMR Spectroscopy: This is the most powerful tool for structural confirmation.[14]

-

¹H NMR: The hallmark of a successful Boc protection is the appearance of a large singlet peak around 1.4 ppm , integrating to 9 protons, which corresponds to the chemically equivalent protons of the tert-butyl group.[14][15] The α-proton of the amino acid backbone is also a key diagnostic signal.

-

¹³C NMR: Definitive evidence is provided by signals corresponding to the quaternary carbon (~80 ppm), the methyl carbons (~28 ppm) of the tert-butyl group, and the carbamate carbonyl carbon (~155 ppm).[14][16]

-

-

Mass Spectrometry (MS): Confirms the correct molecular weight of the protected amino acid.

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the final product.

Table of Characteristic NMR Chemical Shifts

Note: Exact shifts (δ) in ppm can vary based on solvent and instrument.[14]

| Boc-Amino Acid | Solvent | ¹H Signal (t-Bu, 9H, s) | ¹³C Signal (C(CH₃)₃) | ¹³C Signal (C(CH₃)₃) | ¹³C Signal (C=O, carbamate) | Reference(s) |

| Boc-L-Alanine | CDCl₃ | ~1.44 ppm | ~28.3 ppm | ~79.5 ppm | ~155.5 ppm | [14] |

| Boc-Glycine | CDCl₃ | ~1.45 ppm | ~28.3 ppm | ~80.1 ppm | ~156.0 ppm | [14] |

| Boc-L-Glutamic Acid | DMSO-d₆ | ~1.38 ppm | ~28.1 ppm | ~78.0 ppm | ~155.5 ppm | [15] |

The Role of N-Boc Derivatives in Solid-Phase Peptide Synthesis (SPPS)

N-Boc amino acids were central to the development of SPPS by R.B. Merrifield, a technology that transformed peptide science. The "Boc/Bzl" strategy, though older than the now more common "Fmoc/tBu" strategy, remains highly valuable for the synthesis of certain peptides, particularly hydrophobic sequences or those containing specific modifications.[17][18]

The Boc/Bzl Protection Strategy

This strategy relies on a principle of differential acid lability . It is not a truly orthogonal system because both the temporary and permanent protecting groups are removed by acid; however, they are cleaved under vastly different acid strengths.[19][20][21]

-

Temporary Nα-Protection: The Boc group is used to protect the N-terminus. It is removed at the beginning of each coupling cycle using a moderate acid, typically 25-50% TFA in dichloromethane (DCM).[5][19][22]

-

Permanent Side-Chain Protection: Reactive amino acid side chains are protected with groups based on a benzyl (Bzl) ether, ester, or carbamate linkage. These groups are stable to the repeated TFA treatments but are cleaved at the end of the synthesis using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[19][21][23]

The Boc-SPPS Workflow

The synthesis of a peptide on a solid support using Boc chemistry follows a repetitive cycle.

Sources

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 2. benchchem.com [benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]